1-(2-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Description
1-(2-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C24H18ClFN2O4S and its molecular weight is 484.93. The purity is usually 95%.
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Scientific Research Applications
Spiroindolone Agents in Malaria Treatment
KAE609 (Cipargamin) , a new spiroindolone agent, has shown potent, fast-acting schizonticidal properties in the treatment of malaria. This study delves into the pharmacokinetics of KAE609, including absorption, distribution, metabolism, and excretion in healthy male subjects. KAE609 demonstrates extensive metabolism, with several metabolites identified. This research highlights the potential of spiroindolone compounds in malaria therapy, providing a foundation for exploring related compounds for similar applications (Huskey et al., 2016).
Spiroindolone Compounds in Anesthesia
Another relevant study focuses on the use of midazolam , a benzodiazepine with a somewhat related structure, in anesthesia. While not a direct match, this research illuminates how structurally complex compounds can impact anesthesia induction and maintenance, showcasing potential research avenues for similar compounds in clinical settings (Fragen et al., 1981).
Metabolism and Excretion in Humans
The disposition and metabolism of SB-649868 , an orexin receptor antagonist, offers insights into the metabolic pathways and excretion mechanisms of complex molecules. This study could serve as a comparative basis for understanding how similar compounds, including spiroindolones, are processed in the human body, highlighting the importance of metabolic studies in drug development (Renzulli et al., 2011).
Safety and Dosimetry in Radiotracer Studies
Research on 11C-CS1P1 , a radiotracer targeting sphingosine-1-phosphate receptor 1, provides valuable data on safety, dosimetry, and the potential for clinical applications in inflammation studies. This type of research is critical for understanding the safety profiles of new compounds and their potential applications in diagnostic imaging and therapy (Brier et al., 2022).
Properties
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-10-11-17(12-20(15)26)28-22(29)14-33(31,32)24(28)18-7-3-5-9-21(18)27(23(24)30)13-16-6-2-4-8-19(16)25/h2-12H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQJAZIXPJHOCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.